(2-Cyano-3-methoxyphenyl)boronic acid is a substituted arylboronic acid used as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its distinct substitution pattern, with an ortho-cyano and a meta-methoxy group, provides a specific steric and electronic profile that is leveraged in the synthesis of complex organic molecules. This reagent is primarily used to introduce the 2-cyano-3-methoxyphenyl motif into larger scaffolds, which is a feature of various biologically active compounds, including inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and Interleukin-1 receptor-associated kinase 4 (IRAK4).
The specific arrangement of the ortho-cyano and meta-methoxy groups on the phenyl ring is critical and non-interchangeable with other isomers or simpler analogs. In medicinal chemistry, this precise geometry is often essential for achieving high-affinity binding to target proteins, such as kinases or PARP enzymes. The ortho-cyano group can act as a key hydrogen bond acceptor, while the meta-methoxy group influences solubility and orients the molecule within a binding pocket. Substituting with 3-cyanophenylboronic acid (lacking the methoxy group) or 4-cyanophenylboronic acid (wrong cyano position) would alter these critical interactions, leading to a significant or total loss of biological activity in the final compound. Therefore, selecting a generic or isomeric substitute is unsuitable for synthesis campaigns targeting molecules with specific structure-activity relationships (SAR).
This boronic acid is a documented precursor for pyrazolopyrimidine-based IRAK4 inhibitors, a class of molecules investigated for treating inflammatory diseases. In a representative Suzuki coupling with a complex halogenated pyrazolopyrimidine core, (2-Cyano-3-methoxyphenyl)boronic acid delivered the target biaryl product in a high yield of 88%. This demonstrates its compatibility and efficiency in constructing sterically demanding C-C bonds essential for this specific therapeutic scaffold.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 88% yield |
| Comparator Or Baseline | Typical literature yields for Suzuki couplings with other electron-deficient or ortho-substituted boronic acids, which can be significantly lower. For example, coupling chlorobenzene with 4-cyanophenylboronic acid under similar conditions yielded 75%. |
| Quantified Difference | Potentially 10-15% higher yield compared to other challenging cyanophenylboronic acid couplings. |
| Conditions | Suzuki-Miyaura coupling between (2-Cyano-3-methoxyphenyl)boronic acid and 4-chloro-5-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine. |
For multi-step syntheses in drug discovery, maximizing the yield of key coupling steps is critical for conserving valuable advanced intermediates and improving overall process efficiency.
The 2-cyano-3-methoxyphenyl motif is a key structural component in a patented series of novel PARP inhibitors. The compound is used as the direct precursor to install this specific phenyl group, which is integral to the final molecule's intended interaction with the PARP enzyme. The nitrile and methoxy groups are designed to occupy specific regions of the enzyme's NAD+ binding site, a common strategy for achieving potency in this target class.
| Evidence Dimension | Structural Role |
| Target Compound Data | Directly incorporated as a key pharmacophore element in a patented series of PARP inhibitors. |
| Comparator Or Baseline | Alternative boronic acids (e.g., 3-methoxyphenylboronic acid or 4-cyanophenylboronic acid) would produce fundamentally different molecules lacking the specific combination of interactions required for the designed biological activity. |
| Quantified Difference | Binary: Enables synthesis of the target molecule, whereas analogs do not. |
| Conditions | Synthesis of substituted (pyrrolo[1,2-a]pyrazin-1-yl)benzamide derivatives for PARP inhibition. |
Procurement of this specific boronic acid is non-negotiable when the synthetic goal is to produce molecules whose biological activity is defined by the 2-cyano-3-methoxyphenyl fragment.
This reagent is the right choice for medicinal chemistry campaigns focused on developing IRAK4 inhibitors or other kinase targets where a substituted phenyl ring is required to interact with the hinge region or other key binding site features. Its demonstrated high-yield performance in complex Suzuki couplings makes it suitable for library synthesis or scale-up of promising lead candidates.
In projects targeting PARP for cancer therapy, this compound serves as an essential building block to synthesize molecules with a pre-defined pharmacophore. Researchers aiming to replicate or build upon scaffolds where the 2-cyano-3-methoxyphenyl group is a known contributor to potency should procure this specific reagent to ensure the integrity of their molecular design.